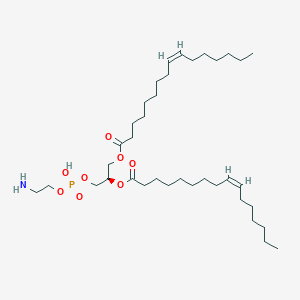

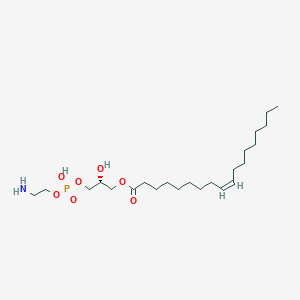

1-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Oleoyl-2-hydroxy-sn-glycero-3-Phosphatidylethanolamin ist ein natürlich vorkommendes Lysophospholipid und ein Analogon von Plasmalogen-Lysophosphatidylethanolamin . Es handelt sich um eine zwitterionische Verbindung, die durch die Übertragung eines Protons von der Aminogruppe zur Phosphatgruppe entsteht . Diese Verbindung ist bekannt für ihre Rolle in verschiedenen biologischen Prozessen, einschließlich Zellsignalisierung und Membrandynamik .

Vorbereitungsmethoden

1-Oleoyl-2-hydroxy-sn-glycero-3-Phosphatidylethanolamin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von Ölsäure mit Phosphatidylethanolamin unter bestimmten Bedingungen . Die Reaktion erfordert typischerweise einen Katalysator und wird unter Stickstoffschutz durchgeführt, um Oxidation zu verhindern . Industrielle Produktionsmethoden beinhalten häufig die Extraktion und Reinigung der Verbindung aus natürlichen Quellen wie tierischen Geweben .

Analyse Chemischer Reaktionen

1-Oleoyl-2-hydroxy-sn-glycero-3-Phosphatidylethanolamin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat durchgeführt werden.

Reduktion: Reduktionsreaktionen beinhalten typischerweise Reduktionsmittel wie Natriumborhydrid.

Substitution: Substitutionsreaktionen können mit Reagenzien wie Halogenen oder Alkylierungsmitteln stattfinden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Lösungsmittel wie Chloroform und Methanol sowie Reaktionstemperaturen im Bereich von Raumtemperatur bis 100 °C . Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind oxidierte oder reduzierte Derivate der ursprünglichen Verbindung .

Wissenschaftliche Forschungsanwendungen

1-Oleoyl-2-hydroxy-sn-glycero-3-Phosphatidylethanolamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von 1-Oleoyl-2-hydroxy-sn-glycero-3-Phosphatidylethanolamin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es induziert vorübergehende Anstiege des intrazellulären Kalziumspiegels durch Aktivierung von Lysophosphatidsäure-Rezeptoren . Diese Aktivierung führt zu nachgeschalteten Signalereignissen, die verschiedene zelluläre Prozesse, einschließlich Entzündung und Stoffwechsel, modulieren .

Wirkmechanismus

The mechanism of action of 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine involves its interaction with specific molecular targets and pathways. It induces transient increases in intracellular calcium levels by activating lysophosphatidic acid receptors . This activation leads to downstream signaling events that modulate various cellular processes, including inflammation and metabolism .

Vergleich Mit ähnlichen Verbindungen

1-Oleoyl-2-hydroxy-sn-glycero-3-Phosphatidylethanolamin kann mit anderen ähnlichen Lysophospholipiden verglichen werden, wie zum Beispiel:

1-Oleoyl-2-hydroxy-sn-glycero-3-Phosphat: Diese Verbindung enthält ebenfalls eine Oleoylgruppe, unterscheidet sich jedoch in ihrer Phosphatgruppenstruktur.

1-Oleoyl-2-hydroxy-sn-glycero-3-Phosphocholin: Ähnlich in der Struktur, aber enthält eine Cholingruppe anstelle von Ethanolamin.

Die Einzigartigkeit von 1-Oleoyl-2-hydroxy-sn-glycero-3-Phosphatidylethanolamin liegt in seiner spezifischen Interaktion mit Lysophosphatidsäure-Rezeptoren und seiner Rolle bei der Modulation des intrazellulären Kalziumspiegels .

Eigenschaften

CAS-Nummer |

89576-29-4 |

|---|---|

Molekularformel |

C23H46NO7P |

Molekulargewicht |

479.6 g/mol |

IUPAC-Name |

2-azaniumylethyl [(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate |

InChI |

InChI=1S/C23H46NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)29-20-22(25)21-31-32(27,28)30-19-18-24/h9-10,22,25H,2-8,11-21,24H2,1H3,(H,27,28)/b10-9-/t22-/m1/s1 |

InChI-Schlüssel |

PYVRVRFVLRNJLY-MZMPXXGTSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])O |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])O |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1241294.png)

![2-[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthyl)carbonyl]benzoic acid](/img/structure/B1241300.png)

![1-[(7R)-7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-yl]-N-methylmethanesulfonamide](/img/structure/B1241301.png)

![(2S,3S,4R,5R)-5-[6-amino-2-(3-hydroxy-3-phenylprop-1-ynyl)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1241304.png)

![[(2S)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1241314.png)

![[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate](/img/structure/B1241315.png)